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Elatin

Cat. No.: B1221867
M. Wt: 694.8 g/mol
InChI Key: KOWWOODYPWDWOJ-LVBPXUMQSA-N
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Description

Historical Context of Elatin Discovery and Nomenclature

The historical context of compounds named "this compound" is marked by the independent discovery of structurally dissimilar molecules from different plant species. This has led to the same name being applied to more than one compound, a phenomenon not uncommon in the early history of natural product isolation before standardized naming conventions and comprehensive databases were widely adopted. The specific historical details surrounding the initial isolation and naming of each distinct "this compound" compound are often tied to the botanical sources from which they were first obtained.

Diverse Chemical Structures of Compounds Designated as "this compound"

The designation "this compound" is applied to at least two chemically distinct classes of compounds: a flavone (B191248) C-glycoside and an alkaloid. This structural diversity underscores the importance of specifying the chemical class or source when referring to "this compound" in scientific literature to avoid ambiguity.

This compound (Flavone C-Glycoside) and its Structural Peculiarities

One compound known as this compound is a flavone C-glycoside. Flavone C-glycosides are a class of flavonoids where a sugar moiety is attached directly to a carbon atom of the flavonoid A-ring, rather than through an oxygen atom (O-glycoside). researchgate.netiarc.fr This C-C linkage makes them generally more stable to hydrolysis compared to O-glycosides. The flavone C-glycoside referred to as this compound has a molecular formula of C₂₇H₃₀O₁₅ and a molecular weight of 594.5 g/mol . nih.gov Its IUPAC name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one. nih.gov This complex structure includes a flavone backbone substituted with hydroxyl groups and two sugar units attached via C-glycosidic bonds at the 6 and 8 positions of the A-ring. nih.gov

Here is a summary of the chemical properties of this compound (flavone C-glycoside):

PropertyValueSource
Molecular FormulaC₂₇H₃₀O₁₅PubChem nih.gov
Molecular Weight594.5 g/mol PubChem nih.gov
IUPAC Name2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-onePubChem nih.gov
XLogP3-AA-2.1PubChem nih.gov
Hydrogen Bond Donor Count11PubChem nih.gov
Hydrogen Bond Acceptor Count15PubChem nih.gov

This compound (Alkaloid) from Cucumis melo and Delphinium elatum Origins

Significance of this compound Compounds in Natural Products Chemistry Research

This compound compounds, in their various structural forms, hold significance in natural products chemistry research for several reasons. Natural products are a vital source of chemical diversity and have historically played a crucial role in drug discovery and the development of new medicines. basicmedicalkey.comscielo.br The isolation and structural elucidation of novel compounds like the different forms of this compound contribute to the understanding of plant biochemistry and the vast array of secondary metabolites produced by nature. keydaru.irresearchgate.net Studying these compounds can provide insights into their potential biological activities, which may serve as starting points for the development of new therapeutic agents or other valuable products. basicmedicalkey.comscielo.br The unique structural features of flavone C-glycosides, such as the stable C-C glycosidic bond, and the complex scaffolds of Delphinium alkaloids, make them interesting targets for chemical synthesis and modification studies.

Overview of Current Academic Research Trajectories for this compound Compounds

Current academic research trajectories involving compounds referred to as "this compound" likely follow distinct paths depending on the specific chemical structure being investigated. For the flavone C-glycoside this compound, research may focus on its isolation from various plant sources, detailed spectroscopic analysis to confirm and refine its structural characteristics, and in vitro and in vivo studies to explore its biological activities, such as antioxidant or anti-inflammatory properties, common to other flavonoids. researchgate.netresearchgate.netmdpi.com Given the complexity of flavone C-glycosides, research might also involve developing efficient synthesis routes or studying their metabolic fate.

For the alkaloid "this compound" from sources like Cucumis melo or Delphinium elatum, research would likely involve targeted isolation and purification techniques specific to alkaloids. Structural elucidation using advanced spectroscopic methods (e.g., NMR, MS) would be crucial to define its precise chemical structure. Research trajectories for this alkaloid could include pharmacological screening to identify potential bioactivities, such as effects on the central nervous system or other physiological systems, as many alkaloids are known for their potent biological effects. dokumen.pub Furthermore, chemotaxonomic studies might investigate the presence and variation of this alkaloid in different plant varieties or related species. The challenges in obtaining sufficient quantities of complex natural products like these can also drive research into sustainable sourcing or synthetic approaches.

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50N2O10 B1221867 Elatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H50N2O10

Molecular Weight

694.8 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,12S,16S,19S,20R,21S)-14-ethyl-4,6,19,21-tetramethoxy-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-16-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C38H50N2O10/c1-7-39-17-35(18-48-33(43)21-10-8-9-11-24(21)40-27(41)14-20(2)32(40)42)13-12-26(45-4)37-23-15-22-25(44-3)16-36(28(23)29(22)46-5)38(34(37)39,50-19-49-36)31(47-6)30(35)37/h8-11,20,22-23,25-26,28-31,34H,7,12-19H2,1-6H3/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1

InChI Key

KOWWOODYPWDWOJ-LVBPXUMQSA-N

SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]5(C31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6[C@H]7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies in Elatin Research

Plant Sources and Biogeographical Distribution of Elatin-Producing Organisms

This compound has been reported in species belonging to different plant families and even in mosses, indicating a diverse natural distribution. The biogeographical spread of these organisms influences the availability and research focus on this compound from specific sources.

Isolation Strategies from Cucumis melo

This compound, in the context of Cucumis melo (melon), is associated with elaterium, a substance historically used in traditional medicine. Elaterium is prepared by pressing the juice from Cucumis melo fruits. This process yields a mixture containing the purgative compound Elaterine and a resinous byproduct. While the search results mention the historical context of this compound from Cucumis melo and its association with Elaterine, detailed isolation strategies specifically for this compound from this source in an academic research context were not extensively detailed in the provided snippets. However, general methods for isolating compounds from Cucumis melo fruits and seeds often involve solvent extraction and subsequent purification steps, such as centrifugation and precipitation, as seen in the isolation of RNA or protein from melon. redalyc.orgfoodandnutritionjournal.orgresearchgate.netresearchgate.net

Isolation Strategies from Delphinium elatum

In Delphinium elatum (Larkspur), this compound is characterized as an alkaloid. Isolation of alkaloids from Delphinium species typically involves the extraction of plant material, such as roots and seeds, which are preferred due to their higher alkaloid content. Pretreatment of the plant material is a necessary initial step. Research on Delphinium elatum and related species has led to the isolation of various diterpenoid alkaloids. wikipedia.orgresearchgate.netnih.gov Isolation and purification techniques for these alkaloids often involve column chromatography using materials like silica (B1680970) gel, ODS, and Sephadex LH-20, followed by structural elucidation using spectroscopic methods such as IR, MS, and NMR. nih.gov

Isolation Strategies from Plagiomnium elatum

This compound has also been identified as a flavone (B191248) C-glycoside in the moss Plagiomnium elatum. scribd.comresearchgate.netjst.go.jp The isolation of compounds from mosses like Plagiomnium elatum involves extraction of the plant material, often using solvents such as methanol (B129727). scribd.comresearchgate.net The methanolic extract can then be subjected to separation techniques, including repeated column chromatography and paper chromatography, utilizing various solvent systems. scribd.comresearchgate.net Final purification of isolated compounds from Plagiomnium elatum has been achieved using Sephadex LH-20 with aqueous methanol as the eluent. scribd.comresearchgate.net

Extraction Techniques for this compound Compounds in Academic Contexts

The extraction of natural compounds like this compound from their biological matrices is a critical initial step in research. Various techniques are employed, ranging from traditional solvent-based methods to more advanced technologies.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique used to separate compounds based on their differential solubility in immiscible liquids, typically water and an organic solvent. organomation.com This method, also known as liquid-liquid extraction or partitioning, is widely applied in chemistry, pharmaceuticals, and environmental science. organomation.com Common solvents used in liquid-liquid extraction include chloroform, ethyl acetate, and hexane, chosen for their immiscibility with water and ability to dissolve a range of compounds. organomation.com Another conventional solvent-based method is Soxhlet extraction, a continuous technique where the solvent repeatedly cycles through the sample, facilitating the extraction of compounds over time. organomation.com Solvents like ethanol (B145695), hexane, and acetone (B3395972) are typically used in Soxhlet extraction for isolating bioactive compounds from plant materials. organomation.com Solid-liquid extraction using solvents such as methanol, ethanol, and acetone is also a common approach for extracting antioxidants and other bioactive compounds from plant matter. mdpi.com The choice of solvent and extraction conditions significantly influences the yield and composition of the extracted compounds. mdpi.com

Advanced Extraction Technologies (e.g., Ultrasound-Assisted, Microwave-Assisted)

In addition to conventional methods, advanced extraction technologies are increasingly utilized to improve efficiency, reduce extraction time and solvent consumption, and enhance the yield of natural compounds. unimib.itfrontiersin.org

Ultrasound-Assisted Extraction (UAE) involves the use of ultrasound waves to facilitate the release of compounds from the plant matrix. mdpi.comunimib.itfrontiersin.org Ultrasound induces phenomena like acoustic streaming and cavitation in the solvent, leading to intense agitation and enhanced mass transfer. mdpi.comredalyc.org This technique can accelerate the penetration of solvents into the plant material, thereby improving the extraction rate. mdpi.com UAE has been shown to be effective for extracting various bioactive compounds and can offer advantages such as high extraction efficiency, good reproducibility, and environmental friendliness. frontiersin.orgredalyc.org Factors influencing UAE efficiency include temperature, pressure, ultrasound frequency and amplitude, solvent properties, sample matrix, and extraction time. frontiersin.org Studies have demonstrated that UAE can increase extraction yields compared to conventional methods. researchgate.netresearchgate.net

Microwave-Assisted Extraction (MAE) combines microwave heating with conventional solvent extraction. mdpi.commilestonesrl.com Microwave energy heats the solvent and the moisture within the plant material, causing cell disruption and facilitating the release of target compounds into the solvent. milestonesrl.com MAE can significantly reduce extraction times and solvent volumes compared to traditional methods. milestonesrl.comunidha.ac.id This technique has been applied to the extraction of various compounds from different matrices. unidha.ac.idmdpi.comtandfonline.com Parameters such as microwave power, extraction time, temperature, and solvent type affect the efficiency and yield of MAE. unidha.ac.idmdpi.com

Purification Methodologies for this compound Compounds (General Principles for Flavonoids)

The purification of natural products, including flavonoids like this compound, from complex biological matrices typically involves a combination of techniques to isolate the target compound from other co-occurring substances mdpi.comscielo.org.pe. The choice of method depends on the chemical properties of the flavonoid and the nature of the crude extract.

Chromatographic Separations (e.g., HPLC, LC-MS)

Chromatographic methods are widely used for the separation and purification of flavonoids due to their ability to resolve complex mixtures mdpi.comscielo.org.peacs.orgphcog.comresearchgate.netum.edu.my.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique that separates compounds based on their differential interaction with a stationary phase and a mobile phase mdpi.com. For flavonoids, reversed-phase HPLC (RP-HPLC) is commonly employed, using C18 columns and mobile phases typically consisting of mixtures of water and organic solvents (such as methanol or acetonitrile), often with an acidic modifier like formic acid mdpi.com. Separation is achieved based on the polarity of the flavonoids. Preparative HPLC can be used to purify larger quantities of isolated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry acs.org. This technique is invaluable for the analysis and purification of flavonoids, allowing for the detection of compounds based on their mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) and providing structural information through fragmentation patterns (LC-MS/MS) acs.orgum.edu.my. LC-MS is particularly useful for monitoring the purification process and confirming the identity and purity of isolated flavonoid compounds acs.orgphcog.comresearchgate.net.

Recrystallization and Other Classical Purification Techniques

Classical purification techniques are often used in conjunction with or prior to chromatographic methods, especially in the initial stages of isolation scielo.org.pe.

Recrystallization: Recrystallization is a common technique for purifying solid crystalline compounds based on differences in solubility at varying temperatures scielo.org.pe. An impure solid is dissolved in a hot suitable solvent, and as the solution cools, the desired compound crystallizes out in a purer form, leaving impurities dissolved in the mother liquor. This method is applicable if this compound can be obtained in a crystalline form.

Other Classical Techniques: Other classical methods that might be employed in the purification of flavonoids include solvent extraction (liquid-liquid or solid-liquid) based on differential solubilities in various solvents, precipitation, and filtration to remove insoluble materials mdpi.comscielo.org.pe.

While these methods are generally applicable to flavonoid purification, specific protocols, chromatographic conditions, and detailed outcomes for the purification of this compound would require dedicated research studies on this particular compound.

Structural Elucidation and Advanced Characterization of Elatin Compounds

Spectroscopic Techniques for Elatin Structure Determination

Spectroscopic analysis forms the cornerstone of structural elucidation for complex organic molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that, when pieced together, reveals the complete molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton skeleton of a molecule. For a compound like this compound, which consists of a luteolin (B72000) aglycone linked to two different sugar moieties (a glucose and a rhamnose) via carbon-carbon bonds, a suite of 1D and 2D NMR experiments is required for unambiguous characterization.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The spectrum of this compound is expected to be complex, with distinct regions corresponding to the aromatic protons of the luteolin core and the aliphatic protons of the two sugar units.

Aromatic Region (δ 6.0–8.0 ppm): This region would display signals for the five protons of the luteolin aglycone. The B-ring protons typically show an ABX system, characteristic of a 3',4'-disubstituted pattern. The A-ring, being tetrasubstituted, would likely show a single proton signal. A characteristic singlet for the H-3 proton of the flavone (B191248) C-ring would also be observed in this region.

Anomeric Proton Region (δ 4.5–5.5 ppm): The anomeric protons (H-1" of glucose and H-1"' of rhamnose) are crucial for identifying the sugar units and their linkage to the aglycone. These signals typically appear as doublets, and their coupling constants can help determine the stereochemistry of the glycosidic bond.

Sugar Proton Region (δ 3.0–4.5 ppm): The remaining protons of the glucose and rhamnose moieties resonate in this crowded region, often showing complex overlapping multiplets.

Methyl Proton Region (δ ~1.1-1.3 ppm): A characteristic doublet in this upfield region would correspond to the methyl group (C-6"') of the rhamnose unit.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J in Hz)
H-3~6.6s-
H-2'~7.4d~2.0
H-5'~6.9d~8.5
H-6'~7.4dd~8.5, 2.0
H-1'' (Glucose)~4.8d~9.8
H-1''' (Rhamnose)~5.1d~1.3
H-6''' (Rhamnose CH3)~1.2d~6.0

Note: Data are predictive and based on values reported for structurally similar flavonoid C-glycosides.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). Since this compound (C₂₇H₃₀O₁₅) has 27 carbon atoms, its proton-decoupled ¹³C NMR spectrum would be expected to show 27 distinct signals, assuming no accidental overlap.

Key signals include:

Carbonyl Carbon (C-4): Typically resonates far downfield (δ > 180 ppm).

Aromatic Carbons: Signals for the 15 carbons of the luteolin skeleton appear in the δ 90–165 ppm range.

Sugar Carbons: The 12 carbons of the two sugar moieties would appear in the δ 60–105 ppm range, with the anomeric carbons (C-1" and C-1"') being the most downfield in this group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ ppm)
C-2~164.0
C

Mass Spectrometry (MS) for this compound Molecular Formula and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS, MSⁿ) for Fragment Analysis

Tandem mass spectrometry, also known as MS/MS or MS², is a powerful analytical technique used to determine the structure of molecules by analyzing their fragment ions. wikipedia.orgijcap.in In this method, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected in the first stage of mass spectrometry (MS1). These selected ions are then subjected to fragmentation through processes like collision-induced dissociation (CID), where they collide with neutral gas molecules. wikipedia.org The resulting fragment ions, or product ions, are then analyzed in a second stage of mass spectrometry (MS2) to provide detailed structural information. ijcap.innationalmaglab.org

The fragmentation pattern is unique to the molecular structure of the precursor ion, acting as a molecular fingerprint. By analyzing the masses of the fragment ions, chemists can deduce the connectivity of atoms and the presence of specific substructures within the parent molecule. nationalmaglab.org This process is essential for distinguishing between isomers that have the same molecular weight but different structural arrangements.

For complex molecules, this process can be repeated. A specific product ion from the first fragmentation event can be selected and subjected to further fragmentation (MS³), providing even more detailed structural data. This multi-stage fragmentation (MSⁿ) is invaluable for the detailed structural elucidation of complex natural products like this compound. wikipedia.org The data obtained from MS/MS analysis allows for the piecing together of the molecular puzzle, revealing the sequence and connectivity of its constituent parts. nih.gov

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical this compound Precursor Ion

This table demonstrates the type of data generated from an MS/MS experiment. The values are for illustrative purposes only.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Inferred Substructure
450.25 432.24 18.01 (H₂O) Hydroxyl group (-OH)
450.25 406.26 43.99 (CO₂) Carboxylic acid group (-COOH)
450.25 350.19 100.06 (C₅H₄O₂) Furan ring moiety
Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry, particularly for the analysis of large, fragile, and polar biomolecules. wikipedia.orgcreative-proteomics.com The technique generates ions directly from a liquid solution by applying a high voltage to a capillary needle, which creates a fine aerosol of charged droplets. youtube.com As the solvent in these droplets evaporates, the charge density on the surface increases until ions are ejected into the gas phase. creative-proteomics.com

A key advantage of ESI is its ability to produce ions with minimal fragmentation, which means the molecular ion (or a protonated/deprotonated version of it) is almost always observed. wikipedia.org This allows for the accurate determination of the molecular weight of the analyte. Furthermore, ESI can generate multiply charged ions from large molecules like proteins, effectively extending the mass range of the mass spectrometer. creative-proteomics.com When coupled with liquid chromatography (LC), ESI-MS is a powerful tool for separating complex mixtures and analyzing their components. nih.govresearchgate.net

For the analysis of this compound, ESI-MS would be employed to obtain a precise molecular weight. By operating the spectrometer in both positive and negative ion modes, different charged species of the molecule can be detected, providing complementary information about its chemical nature. creative-proteomics.com The minimal fragmentation associated with this "soft" ionization method ensures that the primary spectral peak corresponds to the intact molecule, which is the foundational first step in structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique based on the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds. longdom.orgvscht.cz Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs the frequencies that match its natural vibrational modes. The resulting IR spectrum is a plot of absorbed intensity versus frequency (typically expressed as wavenumber, cm⁻¹). vscht.cz

This spectrum serves as a unique "molecular fingerprint" and is particularly useful for identifying the functional groups present in a compound. longdom.org The IR spectrum is generally divided into two regions: the functional group region (typically 4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edulibretexts.org Absorptions in the functional group region are diagnostic for specific groups, while the complex pattern in the fingerprint region is unique to the molecule as a whole and can be used for definitive identification by comparison with a known standard. oregonstate.edu

In the structural analysis of this compound, IR spectroscopy would reveal the presence of key functional groups. For instance, a strong, sharp absorption around 1700-1750 cm⁻¹ would indicate a carbonyl group (C=O), while a broad absorption in the 3200-3600 cm⁻¹ range would suggest the presence of a hydroxyl group (-OH). libretexts.org

Table 2: Characteristic IR Absorption Frequencies for Functional Group Identification in this compound

This table lists potential IR absorptions and the corresponding functional groups that would be identified in an analysis of this compound.

Wavenumber Range (cm⁻¹) Bond Type Functional Group
3200 - 3600 (broad) O-H stretch Alcohol, Phenol
3000 - 3100 C-H stretch Aromatic/Alkene
2850 - 2960 C-H stretch Alkane
1700 - 1750 (strong, sharp) C=O stretch Ester, Ketone, Aldehyde
1600 - 1680 C=C stretch Alkene, Aromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals (e.g., π → π* transitions). libretexts.org The parts of a molecule that are responsible for light absorption are called chromophores. youtube.com

UV-Vis spectroscopy is particularly sensitive to conjugated systems—molecules with alternating single and double bonds. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This shift results in the absorption of light at longer wavelengths. The spectrum, a plot of absorbance versus wavelength, shows one or more absorption maxima (λmax), which can provide valuable clues about the nature and extent of the chromophoric system within the molecule. researchgate.net

For this compound, UV-Vis spectroscopy would be used to identify the presence of conjugated double bonds or aromatic rings. The position of the λmax would indicate the size of the conjugated system. For example, a simple diene might absorb around 217 nm, while a more extended system could absorb at much longer wavelengths, potentially extending into the visible region and imparting color to the compound. libretexts.orgnih.gov

X-ray Crystallography for Definitive Structure Determination

X-ray crystallography is an analytical technique that provides the most definitive and detailed three-dimensional structure of a molecule. nih.gov The method requires the molecule of interest to be in a crystalline form, where its constituent molecules are arranged in a highly ordered, repeating three-dimensional lattice. stanford.edu When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, producing a unique diffraction pattern of spots. libretexts.org

If a single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its complete molecular structure. wordpress.com This would confirm the connectivity of atoms inferred from other spectroscopic techniques like MS and IR, and it would definitively establish the relative and absolute stereochemistry of all chiral centers within the molecule, leaving no ambiguity about its three-dimensional architecture. stanford.edu

Chemoinformatic and Computational Approaches to this compound Structure Prediction and Verification

Chemoinformatics and computational chemistry provide powerful in silico tools to aid in the elucidation and verification of chemical structures. nih.gov These approaches use algorithms and computer modeling to predict structures, simulate spectroscopic data, and explore potential molecular conformations. wiley.com Techniques such as Quantitative Structure-Activity Relationships (QSAR), molecular docking, and database searching are central to this field. frontiersin.org

In the context of elucidating this compound's structure, computational methods can be used to generate a library of possible structures that are consistent with initial experimental data (e.g., molecular formula from ESI-MS and functional groups from IR). For each of these candidate structures, spectroscopic properties such as MS/MS fragmentation patterns or NMR chemical shifts can be predicted computationally. These predicted spectra can then be compared with the experimental data to help identify the most likely correct structure.

Furthermore, once a potential structure is proposed, computational tools can be used to analyze its three-dimensional properties and potential biological interactions. kubinyi.de Molecular dynamics simulations can explore the conformational flexibility of the molecule, while docking studies can predict how it might bind to a biological target, such as a protein or enzyme. nih.gov This integration of experimental data with computational analysis accelerates the process of structure determination and provides deeper insight into the molecule's chemical and biological properties. nih.gov

Synthetic Strategies for Elatin and Analogs in Academic Research

Total Synthesis Approaches for Elatin (Alkaloid)

The heptacyclic marine alkaloid this compound, also referred to as eilatin (B218982) in scientific literature, possesses a highly symmetrical and planar pyridoacridine core. Its total synthesis has been a subject of academic interest, leading to the development of several distinct strategies.

One of the earliest total syntheses of eilatin was reported by Kubo and colleagues. clockss.org Their approach centered on the construction of a key pentacyclic intermediate which was then elaborated to the final heptacyclic structure. A notable divergent synthesis was later developed by Plodek and Bracher, allowing for the synthesis of both eilatin and its isomer, isoeilatin, from a common precursor. researchgate.net This strategy commenced with a Friedländer reaction between 2-aminoacetophenone (B1585202) and 1,3-cyclohexanedione (B196179) to construct an initial acridone (B373769) framework. researchgate.net

A key transformation in several synthetic routes to eilatin and related pyridoacridine alkaloids is the annulation of the final pyridine (B92270) ring. nih.gov This is often achieved through a one-pot reaction involving the condensation of an acidic methyl group on a precursor with an N,N-dimethylformamide diethyl acetal (B89532), followed by heating with ammonium (B1175870) chloride and glacial acetic acid. nih.gov

Below is a table summarizing key aspects of selected total syntheses of eilatin (alkaloid).

Research Group Key Strategy Starting Materials Overall Yield Number of Steps
Kubo et al. clockss.orgConstruction of a pentacyclic intermediate followed by annulation.2-Quinolinone derivative clockss.org13%7
Plodek and Bracher researchgate.netDivergent synthesis from a common precursor.2-Aminoacetophenone, 1,3-Cyclohexanedione researchgate.net6.9%7

Synthetic Routes to this compound (Flavone C-Glycoside)

While the term "this compound" is predominantly associated with the pyridoacridine alkaloid, the synthesis of flavone (B191248) C-glycosides, a class to which a compound named this compound may belong, has been extensively studied. The core challenge in the synthesis of these molecules lies in the formation of the carbon-carbon bond between the flavonoid aglycone and the sugar moiety.

A common strategy for the synthesis of flavone C-glycosides involves a regio- and stereoselective O- to C-glycosyl rearrangement. nih.gov This approach typically begins with the synthesis of an O-glycoside precursor, which is then induced to rearrange to the more stable C-glycoside. Another key step is the construction of the flavone's chromone (B188151) core. This can be achieved through various methods, including the Baker-Venkataraman rearrangement or an oxidative cyclization of a chalcone (B49325) precursor using reagents like iodine in dimethyl sulfoxide (B87167) (I₂-DMSO). nih.govbiomedres.usslideshare.net

A concise total synthesis of an anti-inflammatory flavone C-glycoside isolated from oolong tea extract highlights a modern approach. researchgate.net This synthesis featured an O-to-C rearrangement to install the C-glucosyl moiety and an intramolecular Mitsunobu reaction to construct a characteristic fused tetracyclic ring system. researchgate.net

General synthetic strategies for flavone C-glycosides are summarized in the table below.

Key Transformation Description Common Reagents
C-GlycosylationFormation of the C-C bond between the aglycone and the sugar.Lewis acids, glycosyl donors.
O- to C-Glycosyl RearrangementIsomerization of an O-glycoside to a C-glycoside. nih.govTrifluoroacetic acid, various catalysts.
Chromone Ring FormationConstruction of the core flavone heterocycle.I₂-DMSO, Baker-Venkataraman rearrangement conditions. nih.gov

Semi-Synthesis and Derivatization from Natural Precursors

Semi-synthesis and derivatization of natural products are crucial for generating analogs for structure-activity relationship (SAR) studies and developing new therapeutic agents.

For pyridoacridine alkaloids like eilatin, the planar aromatic core offers limited opportunities for derivatization without resorting to total synthesis of modified precursors. However, peripheral positions, if accessible, could be functionalized. The development of synthetic routes to various pyridoacridine alkaloids has opened avenues for creating libraries of analogs. nih.gov

In the realm of flavone C-glycosides, the sugar moiety and the phenolic hydroxyl groups on the flavonoid scaffold are common sites for derivatization. nih.govmdpi.com Natural C-glycosides can be isolated from plant sources and then chemically modified. mdpi.comcnr.it For instance, methylation or acylation of the hydroxyl groups can be performed to explore the impact of these modifications on biological activity. nih.gov The Suzuki-Miyaura cross-coupling reaction has been employed to prepare derivatives of flavonoids, including those with C-8 substitution. nih.gov

The formation of a methylenedioxy acetal serves as a protecting group for 1,2- and 1,3-diols. This functional group is not a prominent feature in the reported syntheses of the eilatin alkaloid, which lacks the necessary diol functionality.

However, in the context of flavone C-glycosides, the sugar portion contains multiple hydroxyl groups. While methylenedioxy acetals are not the most common protecting groups in this specific area, their formation is a standard technique in carbohydrate chemistry and could be applied to selectively protect diols on the sugar ring during a synthetic sequence.

Development of Novel Synthetic Methodologies for this compound Scaffold Construction

The pursuit of the total synthesis of complex molecules like this compound often spurs the development of new synthetic methods.

For the pyridoacridine scaffold of the eilatin alkaloid, a significant methodological advancement is the use of a divergent synthesis strategy, which allows for the efficient production of multiple related compounds from a single intermediate. researchgate.net Furthermore, the development of efficient one-pot annulation reactions for the construction of the terminal pyridine ring represents a key methodological improvement in the synthesis of this class of alkaloids. nih.gov

In the synthesis of flavone C-glycoside scaffolds, a major area of methodological development is the stereoselective formation of the C-glycosidic bond. springernature.comnih.gov Recent advances include the use of photoredox catalysis to activate C-H bonds in deoxyglycosides, providing a novel and versatile method for the synthesis of C-glycosides under mild conditions. springernature.com

Stereoselective Synthesis and Chirality in this compound Research

Stereochemistry is a critical consideration in the synthesis of many natural products, as the three-dimensional arrangement of atoms is often crucial for biological activity.

The eilatin alkaloid is a planar, achiral molecule. Therefore, stereoselective synthesis is not a primary concern in its total synthesis. clockss.orgresearchgate.net

In contrast, flavone C-glycosides are chiral molecules due to the presence of multiple stereocenters in the sugar moiety. mdpi.com The stereoselective synthesis of these compounds is therefore of paramount importance. The desired stereochemistry of the C-glycosidic bond is often controlled during the O- to C-glycosyl rearrangement or in direct C-glycosylation reactions, where the choice of catalyst and reaction conditions can influence the stereochemical outcome. nih.gov Research in this area focuses on developing methods that provide high diastereoselectivity to yield the naturally occurring stereoisomer. springernature.comnih.govmdpi.com

Based on the conducted research, information specifically detailing the biosynthesis pathway of the chemical compound "this compound" (flavonoid, PubChem CID C00006253) is not extensively available in the retrieved scientific literature. The search results primarily focus on the biosynthesis of the protein Elastin, a key component of the extracellular matrix in vertebrates.

While general flavonoid biosynthesis pathways in plants are well-documented, involving enzymes like chalcone synthase (CHS), chalcone isomerase (CHI), and various hydroxylases, methyltransferases, and glycosyltransferases, the specific sequence of enzymatic steps, precursor molecules immediately leading to this compound, the specific enzymes involved in its formation, or the genes encoding these enzymes have not been identified in the search results. google.comnih.govnih.govnih.govfrontiersin.orgslideshare.netresearchgate.netfrontiersin.org

One search result mentions this compound in a metabolic database cluster alongside other flavonoids, suggesting potential structural relationships or co-occurrence, but does not provide the specific biosynthetic route. nih.gov Although Rhodiola species are known to contain flavonoids, including potentially this compound, the available literature on Rhodiola primarily discusses the plant's general composition and effects rather than the specific biosynthetic pathway of individual flavonoids like this compound within the plant. nih.govfrontiersin.orgmdpi.comonagrine.comnih.gov

Therefore, despite efforts to gather information on this compound biosynthesis, the specific and detailed data required to construct an article strictly following the provided outline (Section 5: Biosynthetic Pathways of this compound Compounds, including precursor elucidation, enzymatic steps, rate-limiting factors, genetic identification, and regulation) is not present in the search results.

Due to the lack of specific scientific information on the biosynthesis of the flavonoid this compound, it is not possible to generate a thorough, informative, and scientifically accurate article adhering strictly to the requested outline and including detailed research findings and data tables specifically for this compound's biosynthetic pathway.

Biosynthetic Pathways of Elatin Compounds

Compartmentalization of Elatin Biosynthesis within Plant Cells

The biosynthesis of plant secondary metabolites, including potentially this compound compounds, is often compartmentalized within different organelles and cellular structures. This spatial organization is crucial for regulating metabolic flux, preventing interference between competing reactions, and accumulating potentially toxic intermediates or products in specific locations nih.govfiveable.me.

Different steps in a single biosynthetic pathway can occur in spatially separated compartments. For instance, the biosynthesis of terpene indole (B1671886) alkaloids involves enzymes located in the cytosol, endoplasmic reticulum, and potentially other organelles researchgate.net. Similarly, the biosynthesis of L-ascorbic acid (Vitamin C) in plants, primarily through the L-galactose pathway, involves enzymes distributed across different cellular locations, and subcellular compartmentalization plays a role in its regulation frontiersin.org.

Compartmentalization can involve the sequestration of enzymes, substrates, and products within organelles such as chloroplasts, mitochondria, the endoplasmic reticulum, vacuoles, and peroxisomes fiveable.mefiveable.me. This organization can lead to the formation of "metabolons," which are transient or stable complexes of enzymes that facilitate the direct transfer of intermediates between active sites, increasing efficiency and preventing the loss of intermediates fiveable.me.

While specific details on the compartmentalization of the biosynthesis of the compounds referred to as "this compound" were not extensively found in the search results, the general principle of subcellular organization is a fundamental aspect of plant secondary metabolism. Studies on other plant natural products like terpenoids, alkaloids, and flavonoids demonstrate that their synthesis is distributed across multiple cellular compartments nih.govresearchgate.net.

Metabolic Engineering Strategies for Enhanced this compound Production (Theoretical)

Metabolic engineering offers promising theoretical strategies to enhance the production of valuable plant secondary metabolites like this compound compounds. These strategies generally involve manipulating the genes and enzymes within the biosynthetic pathway to increase the flux towards the desired product.

Key strategies include:

Suppression of Competing Pathways: Plants synthesize a vast array of metabolites. Suppressing enzymes involved in competing metabolic pathways that divert precursors away from this compound biosynthesis could theoretically increase the availability of substrates for this compound production nih.govtandfonline.com.

Expression of Pathway Genes in Heterologous Systems: Introducing the genes responsible for this compound biosynthesis into fast-growing heterologous systems like Escherichia coli or yeast could provide an alternative platform for controlled and potentially higher-yield production researchgate.net.

Targeting Transcription Factors: Manipulating transcription factors that regulate the expression of multiple genes in the this compound biosynthetic pathway could offer a way to coordinate the upregulation of the entire pathway nih.govnih.gov.

Subcellular Targeting: Engineering enzymes to be targeted to specific subcellular compartments could optimize reaction conditions, enhance substrate availability, and potentially reduce feedback inhibition nih.gov.

Using Elicitors: While not strictly metabolic engineering at the genetic level, applying biotic or abiotic elicitors can induce or enhance the activity of secondary metabolic pathways in plants, potentially increasing this compound production nih.gov. This could be combined with metabolic engineering approaches.

Theoretical metabolic engineering strategies for enhancing the production of plant natural products are well-established for various compounds, including terpenoids and flavonoids researchgate.netnih.gov. These approaches often leverage advancements in genomics, transcriptomics, proteomics, and metabolomics to identify target genes and understand the complex regulatory networks involved chemrxiv.org. Techniques like CRISPR/Cas9 gene editing can be employed for precise manipulation of the plant genome to alter metabolic pathways nih.govchemrxiv.org.

However, the success of these theoretical strategies for this compound specifically would depend on a thorough understanding of its complete biosynthetic pathway, the enzymes involved, their subcellular localization, and the regulatory mechanisms controlling their expression and activity.

Mechanistic Investigations of Elatin at a Molecular Level

Theoretical Mechanisms of Action of Elatin Compounds

Based on its structure as a C-glycosyl derivative of luteolin (B72000), the theoretical mechanisms of action for this compound would likely encompass a range of molecular interactions characteristic of flavonoids. These mechanisms are primarily centered on its antioxidant and signaling pathway modulatory activities.

Interaction with Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Structurally similar flavonoids, particularly luteolin and its glycosides, are known to interact with a variety of molecular targets. It is plausible that this compound could exhibit similar interactions.

Enzymes: Flavonoids can inhibit the activity of numerous enzymes. For instance, luteolin has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Additionally, enzymes like protein tyrosine phosphatase 1B (PTP1B) and aldose reductase, which are implicated in diabetes, are also inhibited by luteolin. nih.gov The glycosylation pattern of flavonoids can influence their enzyme inhibitory activity. mdpi.com

Receptors: Flavonoids can modulate the activity of various cellular receptors. While direct receptor binding is less common, they can influence receptor-mediated signaling pathways. For example, some flavonoids can modulate the activity of nuclear receptors, which are involved in the regulation of gene expression.

Nucleic Acids: Luteolin has been suggested to interact with DNA, potentially through intercalation or by affecting enzymes involved in DNA replication and repair. This interaction is one of the proposed mechanisms for its anticancer effects.

Structure-Activity Relationship (SAR) Studies via in silico Modeling

While no specific in silico modeling studies have been performed on this compound, research on related C-glycosylflavonoids and luteolin derivatives provides insights into their potential structure-activity relationships.

In silico molecular docking studies have been employed to predict the binding affinities of flavonoids to various protein targets. For example, studies on luteolin and its derivatives have explored their binding to enzymes like DNA gyrase and β-lactamase, suggesting potential antibacterial activity. nih.gov Docking simulations of orientin (B1677486) (luteolin-8-C-glucoside), a compound structurally similar to one of the glycosidic moieties of this compound, have been used to investigate its interaction with anti-apoptotic proteins of the BCL-2 family, indicating a potential role in cancer therapy. jocpr.comresearchgate.net

Role of Functional Groups in Modulating Molecular Interactions

The biological activity of flavonoids is significantly influenced by their functional groups. For this compound, the key functional groups are the hydroxyl (-OH) groups on the phenyl rings and the two C-glycosyl moieties.

Hydroxyl Groups: The number and position of hydroxyl groups are critical for the antioxidant activity of flavonoids. The ortho-dihydroxy arrangement on the B-ring of the luteolin backbone is a key feature for potent free radical scavenging. mdpi.com These hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. nih.gov

Biochemical Pathways Modulated by this compound Compounds (Excluding clinical effects)

Based on research on luteolin and its C-glycosides, this compound could potentially modulate several key biochemical signaling pathways involved in cellular regulation.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin and its glycosides have been shown to inhibit the activation of NF-κB. spkx.net.cnsemanticscholar.orgnih.govnih.govfrontiersin.org This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the NF-κB p65 subunit. spkx.net.cn By inhibiting the NF-κB pathway, these flavonoids can downregulate the expression of pro-inflammatory genes, such as those for TNF-α and IL-6. spkx.net.cn

MAPK Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways are involved in various cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids, including luteolin, can modulate MAPK signaling. nih.govnih.govresearchgate.netjcpres.com They can inhibit the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby influencing downstream cellular events. nih.gov The modulation of these pathways is linked to the anti-inflammatory and anticancer properties of these compounds.

Investigation of Cellular Responses to this compound Exposure (Non-clinical context)

In a non-clinical context, exposure of cells to C-glycosylflavonoids like those structurally related to this compound elicits a range of cellular responses, primarily related to antioxidant and anti-inflammatory effects.

Antioxidant Response: In cellular models, luteolin and its C-glycosides have been shown to protect cells from oxidative stress. patsnap.com They can reduce the levels of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes. nih.gov For example, orientin has been shown to promote the expression and nuclear translocation of Nrf2, a key transcription factor in the antioxidant response, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). spkx.net.cn

Anti-inflammatory Response: In cell culture models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, luteolin and its derivatives have demonstrated potent anti-inflammatory effects. nih.gov They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. nih.govspkx.net.cn This is often mediated by their inhibitory effects on the NF-κB and MAPK signaling pathways.

Interactive Data Table: Cellular Responses to Luteolin and its C-Glycosides

CompoundCellular ModelStimulusObserved Cellular ResponsePotential Mediating PathwayReference
LuteolinRAW 264.7 macrophagesLPSInhibition of NO production, iNOS protein expression- nih.gov
OrientinTHP-1 cells-Inhibition of TNF-α and IL-6 expressionNF-κB spkx.net.cn
IsoorientinRAW 264.7 macrophages-Scavenging of DPPH, NO, and ONOO-- nih.gov
Luteolin--Potent inhibition of ROS generation- nih.gov

In vitro Mechanistic Studies on this compound Oxidation or Degradation (if applicable)

Specific in vitro studies on the oxidation or degradation of this compound are not available. However, research on the metabolism of other C-glycosylflavonoids provides a basis for understanding how this compound might be processed.

C-glycosylflavonoids are known to be more resistant to acid and enzymatic hydrolysis compared to their O-glycosyl counterparts. mdpi.com In vitro studies using human liver microsomes and S9 fractions have shown that mono-C-glycosylflavonoids can be metabolized, primarily through glucuronidation and sulfation. nih.govmdpi.com The presence of a dihydroxy group in the B-ring, as in luteolin-type C-glycosides, appears to be important for sulfation. nih.gov

Interestingly, some in vitro studies using Caco-2 cells, a model for the intestinal epithelium, have suggested that cleavage of the C-C glycosidic bond can occur, leading to the formation of metabolites of the aglycone (luteolin in this case). mdpi.comresearchgate.netbohrium.com This indicates that while the C-glycosidic bond is stable, it may not be entirely resistant to metabolic degradation in a biological system.

Derivatives and Analogs of Elatin Compounds in Academic Research

Design and Synthesis of Elatin Derivatives for Structure-Activity Relationship Studies

The design and synthesis of this compound derivatives for SAR studies typically involve systematic modifications to the core this compound structure. The goal is to create a series of related compounds where specific parts of the molecule are altered, added, or removed. By evaluating the biological activity of each derivative, researchers can deduce how these structural changes impact potency, selectivity, and other pharmacological properties. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and natural product research nih.govrsc.org.

Synthetic strategies for creating this compound derivatives would depend on the specific modifications planned. These could involve various chemical reactions targeting functional groups on the this compound molecule, such as hydroxyl groups, the chromen-4-one core, or the attached glycosyl units nih.gov. General approaches in organic synthesis, including selective functionalization, coupling reactions, and deprotection strategies, would be employed to construct the desired derivative structures. The synthesized compounds are then rigorously purified and characterized to confirm their chemical identity and purity before biological evaluation.

Chemical Modification Strategies for this compound Compounds

Chemical modification strategies for natural products like this compound are employed to modulate their physicochemical properties, improve their biological activity, or reduce toxicity. Two key areas of modification often explored are the glycosylation patterns and alterations to the aglycone structure.

Glycosylation Patterns and their Influence on Activity

Glycosylation, the attachment of sugar moieties to a molecule, is a common modification in natural products that can significantly influence their biological activity, solubility, stability, and pharmacokinetic properties rsc.orgresearchgate.net. This compound is a flavonoid glycoside, meaning it already contains sugar units attached to an aglycone (non-sugar) part nih.gov.

Research into the glycosylation patterns of this compound derivatives would involve synthesizing or isolating compounds with different sugar types, varying numbers of sugar units, or different linkages between the sugars and the aglycone. Studies on other glycosides have shown that altering the sugar identity, adding modifications to sugars, and changing the number of sugars decorating an aglycone can all impact biological activity rsc.org. For instance, glycosylation can affect membrane permeability and interaction with biological targets. Investigating different glycosylation patterns in this compound could reveal how these sugar modifications influence its absorption, distribution, metabolism, and excretion, as well as its interaction with specific enzymes or receptors.

Modification of Aglycone Structures

The aglycone is the non-sugar component of a glycoside and is often crucial for the compound's biological activity. In the case of this compound, the aglycone is the flavonoid core structure nih.gov. Modification of the aglycone structure involves making changes to this core, such as altering the substitution patterns on the aromatic rings, modifying the chromen-4-one system, or introducing new functional groups.

Strategies for aglycone modification can include a range of organic reactions, such as functional group interconversions,芳香族取代反应 (aromatic substitution reactions), and the formation of new carbon-carbon bonds nih.gov. These modifications can aim to enhance the binding affinity to a target, improve metabolic stability, or alter the compound's lipophilicity. Studies on other natural product derivatives have demonstrated that even subtle changes to the aglycone can lead to significant differences in biological activity capes.gov.br.

Characterization of Novel this compound Analogs

Once novel this compound analogs are synthesized, their comprehensive characterization is essential to confirm their structure, purity, and physicochemical properties. This typically involves a combination of analytical techniques.

Spectroscopic methods are fundamental for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) provides detailed information about the carbon-hydrogen framework and connectivity mdpi.comresearchgate.net. Mass spectrometry (MS) is used to determine the molecular weight and can provide insights into the fragmentation pattern, aiding in structural confirmation mdpi.comresearchgate.net. Infrared (IR) spectroscopy can identify key functional groups present in the molecule researchgate.net.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to assess the purity of the synthesized analogs and to separate mixtures asm.org. Crystallography, if suitable crystals can be obtained, can provide a definitive 3D structure of the analog google.com.

Physicochemical properties such as solubility, melting point, and partition coefficient (log P) are also characterized as they are important indicators of how the analog might behave in biological systems mdpi.com.

Computational Design of this compound-Inspired Molecular Scaffolds

Computational methods play an increasingly important role in the design of novel molecular scaffolds and the identification of potential drug candidates researchgate.netresearchgate.net. For this compound, computational approaches can be used to design new molecules that retain desirable features of the this compound structure while exploring novel chemical space.

This can involve techniques such as virtual screening of large databases of compounds based on the structural characteristics of this compound or its active derivatives. Molecular docking studies can predict how potential analogs might bind to known or hypothesized biological targets mdpi.com. Quantitative Structure-Activity Relationship (QSAR) models can be built using data from synthesized derivatives to predict the activity of new, unsynthesized compounds.

Analytical Methodologies for Elatin Detection and Quantification

Chromatographic Methods for Elatin Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of this compound and related cucurbitacins from complex mixtures. Its high resolution and sensitivity make it an indispensable tool in this field.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

Table 1: Representative HPLC Conditions for this compound (Cucurbitacin E) Analysis
ParameterConditionReference
ColumnReverse Phase C18 (e.g., Nucleosil RP-C18, 250 mm × 4.6 mm, 5 µm) spectroscopyonline.comchemrxiv.org
Mobile PhaseGradient of Acetonitrile (B52724) and Water spectroscopyonline.comchemrxiv.org
Flow RateTypically 1.2 mL/min to 2.0 mL/min nih.govarxiv.org
DetectionUV Absorbance at ~229-230 nm nih.govarxiv.org
Elution TypeIsocratic or Gradient chemrxiv.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the comprehensive profiling and sensitive detection of this compound and other cucurbitacins. stfc.ac.ukspectroscopyonline.com These methods offer high selectivity and the ability to identify compounds based on their mass-to-charge ratio and fragmentation patterns, which is particularly useful for complex samples. stfc.ac.ukdigitellinc.com

For this compound profiling, LC is coupled with mass spectrometers like Quadrupole-Time-of-Flight (QTOF) or ion trap analyzers. stfc.ac.ukdigitellinc.com The chromatographic separation is typically achieved on a reverse-phase C18 column. digitellinc.com Electrospray ionization (ESI) is a common ionization source used for the analysis of cucurbitacins. digitellinc.com The multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the selectivity and sensitivity for the quantitation of specific cucurbitacins. spectroscopyonline.com LC-MS methods have been developed for the simultaneous determination of cucurbitacin B, E (this compound), I, and E-glucoside in various matrices. mi-6.co.jp

Table 2: LC-MS Parameters for Cucurbitacin Analysis
ParameterCondition/TechniqueReference
ChromatographyHPLC or UPLC with C18 column digitellinc.com
Ionization SourceElectrospray Ionization (ESI) digitellinc.com
Mass AnalyzerQuadrupole-Time-of-Flight (QTOF), Ion Trap, Triple Quadrupole stfc.ac.ukdigitellinc.commi-6.co.jp
Analysis ModeFull Scan, Tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) spectroscopyonline.com

Spectrophotometric Assays for this compound Detection

Advanced Detection Techniques

Fourier-transform infrared (FT-IR) spectroscopy provides a unique "fingerprint" of a molecule based on the absorption of infrared light by its chemical bonds. However, interpreting complex FT-IR spectra can be challenging and time-consuming. Researchers have started to apply AI, particularly convolutional neural networks (CNNs), to automate and improve the analysis of FT-IR spectra. spectroscopyonline.com These AI models can be trained on large datasets of spectra to recognize patterns and classify functional groups or even entire molecules with high accuracy. This approach has the potential to revolutionize the speed and reliability of chemical identification and could be adapted in the future for the high-throughput screening and analysis of specific compounds like this compound.

Method Validation for Reproducibility and Sensitivity in this compound Analysis

Linearity : This confirms that the method's response is directly proportional to the concentration of the analyte. For HPLC analysis of cucurbitacins, linearity is often established over a specific concentration range, with a high correlation coefficient (r²) typically greater than 0.999.

Accuracy : Accuracy is determined by recovery studies, where a known amount of the standard compound is added to a sample and the percentage recovered is measured. For cucurbitacin analysis, recoveries are often expected to be high, for instance, above 90%.

Precision : Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with results expressed as the relative standard deviation (RSD). Acceptable RSD values are generally low, indicating good reproducibility.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For sensitive LC-MS methods, the LOQ for cucurbitacins can be in the low ng/mL range (e.g., 0.05 to 0.42 ng/mL). mi-6.co.jp

Table 3: Key Validation Parameters for Cucurbitacin Analytical Methods
ParameterDescriptionTypical Acceptance CriteriaReference
LinearityProportionality of signal to concentration.Correlation coefficient (r²) > 0.999
AccuracyCloseness of measured value to true value (assessed by recovery %).Recovery > 90%
PrecisionAgreement between repeated measurements (RSD %).RSD ≤ 15%
LOD/LOQLowest detectable/quantifiable concentration.Dependent on method sensitivity (e.g., ng/mL for LC-MS) mi-6.co.jp

Detection of this compound in Complex Biological or Natural Matrices

The detection of this compound in complex matrices such as plant tissues (fruits, leaves, stems) and biological fluids (serum, urine) requires robust sample preparation and highly selective analytical methods. mi-6.co.jp The goal of sample preparation is to extract this compound efficiently while removing interfering substances that could affect the analysis.

Common extraction procedures for plant material involve the use of organic solvents like ethanol (B145695) or chloroform. For biological fluids, liquid-liquid extraction with a solvent such as dichloromethane (B109758) is often employed. mi-6.co.jp Following extraction, a clean-up step, for instance using solid-phase extraction (SPE), may be necessary to further purify the sample before injection into an HPLC or LC-MS system.

The applicability of these methods has been demonstrated in various studies. For example, HPLC-MS has been successfully used to determine the concentration of this compound and other cucurbitacins in zucchini plant material and in body fluids from intoxication cases, showcasing the method's utility in both agricultural and clinical contexts. mi-6.co.jp

Theoretical and Potential Research Applications of Elatin Compounds

Elatin as a Scaffold for Novel Chemical Entity Development

Flavonoids are recognized in medicinal chemistry as a source of "privileged scaffolds" mdpi.comopenaccessjournals.com. These are structural frameworks that are capable of binding to multiple receptor types with high affinity, making them valuable starting points for the design of novel therapeutic agents mdpi.com. The basic flavonoid structure, consisting of two benzene (B151609) rings linked by a heterocyclic pyran ring sciencepublishinggroup.commdpi.comnih.gov, allows for significant structural diversity through variations in hydroxylation, methylation, glycosylation, and alkylation patterns mdpi.com.

The flavonoid nature of this compound suggests it theoretically possesses the core structural elements that could serve as a scaffold for developing new chemical entities. While specific studies on this compound's use as a scaffold were not found in the conducted searches, the established utility of other flavonoids like naringenin (B18129) and hesperitin in creating hybrid compounds for potential therapeutic applications, such as in Alzheimer's disease research, highlights this potential avenue congresoseqt2022.es. The inherent structural complexity and diversity possible with flavonoid scaffolds make them attractive for combinatorial chemistry and the synthesis of libraries of compounds with varied biological activities mdpi.com.

Application in Biosynthetic Pathway Probing and Enzyme Identification

The biosynthesis of flavonoids in plants is a well-studied process involving a series of enzymatic reactions frontiersin.orgfrontiersin.orgresearchgate.netmdpi.comencyclopedia.pub. Key enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS) are involved in the core pathway, with further modifications leading to the vast diversity of flavonoid structures frontiersin.orgfrontiersin.orgresearchgate.netmdpi.com.

While the general pathways for flavonoid biosynthesis are understood, the specific enzymatic steps and regulatory mechanisms leading to the formation of individual, less common flavonoids like this compound may not be fully elucidated. Theoretically, this compound could be used in research to probe the specific branch points and enzymes involved in its own biosynthesis. This could involve using labeled precursors in feeding experiments or studying enzyme activity in plant tissues that produce this compound. Identifying the specific enzymes responsible for the glycosylation and hydroxylation patterns observed in this compound nih.gov could provide insights into the complex network of flavonoid biosynthesis and potentially enable the biotechnological production of this compound or its derivatives nih.govencyclopedia.pub. However, no specific research utilizing this compound for probing its biosynthetic pathway or identifying related enzymes was found in the search results.

Theoretical Roles in Plant Biochemistry and Stress Response

Flavonoids play crucial roles in plant biochemistry and are integral to a plant's response to various environmental stresses, including abiotic factors like UV radiation, temperature extremes, drought, and salinity, as well as biotic stresses like pathogen infection mdpi.comencyclopedia.pubfrontiersin.orgresearchgate.netnih.govnih.gov. Their functions include acting as antioxidants to scavenge reactive oxygen species (ROS), UV filters, signaling molecules, and contributing to plant defense mechanisms mdpi.comresearchgate.netnih.govresearchgate.net.

As a flavonoid, this compound is theoretically likely to participate in similar biochemical processes within the plants that produce it. It may contribute to the plant's defense against oxidative stress by neutralizing free radicals researchgate.netnih.gov. Its presence could also be linked to specific developmental stages or responses to particular environmental cues, consistent with the signaling roles of other flavonoids mdpi.comresearchgate.net. While the specific biological functions of this compound in planta and its direct involvement in stress response pathways have not been detailed in the consulted literature, its classification as a flavonoid strongly suggests it holds theoretical significance in the plant's biochemical landscape and its interaction with the environment.

Exploration of this compound in Materials Science

The unique chemical structures and properties of flavonoids have led to their exploration in materials science, particularly in the development of functional materials for various applications. Flavonoids have been incorporated into polymers and used in the creation of hydrogels and nanofibers, often for biomedical purposes such as drug delivery systems, wound healing, and tissue engineering sciencepublishinggroup.comresearchgate.netmdpi.comgoogle.com. Their antioxidant and antimicrobial properties can impart beneficial characteristics to these materials researchgate.netmdpi.com.

The potential for this compound in materials science lies in its flavonoid structure, which could allow for its integration into polymer matrices or its use as a building block for novel materials. While no specific research proposing or exploring the use of this compound in materials science was found in the search results, the broader success in utilizing other flavonoids in areas like developing polymer-flavonoid conjugates or flavonoid-based nanogels mdpi.comgoogle.com suggests that this compound could theoretically be investigated for similar applications. Its specific structural features would likely influence the properties of any resulting material, potentially offering unique advantages depending on the target application.

Future Research Directions and Unaddressed Challenges in Elatin Chemistry

Addressing the Structural Diversity and Isomerism of "Elatin" Compounds

The study of natural products often involves navigating significant structural diversity and isomerism researchgate.netmdpi.com. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit distinct physical, chemical, and biological properties. The chemical space of possible organic molecules is vast, with numerous potential isomers for any given compound acs.org. While this compound has been identified with a specific molecular formula (C₂₇H₃₀O₁₅) and a computed structure nih.gov, the potential for various isomers of this compound exists. Future research needs to focus on the systematic identification, isolation, and characterization of any such isomers. Challenges in this area include the often low abundance of individual isomers in natural sources and the difficulty in their separation and structural elucidation using standard spectroscopic techniques, particularly when dealing with complex structures and subtle stereochemical differences researchgate.netmdpi.com. Advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated NMR experiments, coupled with computational chemistry approaches, are essential to fully address the structural diversity and isomerism of this compound compounds.

Bridging Gaps in Biosynthetic Pathway Elucidation of Specific this compound Isomers

Understanding how this compound and its potential isomers are synthesized in nature is fundamental to controlled production and potential modification. Elucidating biosynthetic pathways for plant natural products is a complex endeavor, often hampered by the dispersed nature of the genes involved and the lack of efficient genetic manipulation systems in many plant species frontiersin.orgnih.gov. Pathways can involve multiple enzymes and intricate regulatory mechanisms that are species- and tissue-specific nih.gov. Additionally, compounds produced in small quantities pose further difficulties in detecting enzyme activities and intermediates psu.edu. While general strategies for pathway elucidation exist, applying them to specific this compound isomers presents a challenge, especially if different isomers are produced through variations in the pathway or by different enzymatic steps. Future research should aim to identify the specific genes and enzymes involved in the biosynthesis of this compound and its individual isomers. Techniques such as transcriptomics, co-expression analysis, and potentially chemoproteomics could be employed to pinpoint candidate genes and enzymes frontiersin.orgnih.gov. Functional characterization of these components is necessary to fully map the biosynthetic routes and understand how structural diversity arises at the enzymatic level.

Development of Sustainable Production Methods for this compound Compounds (e.g., synthetic biology, tissue culture)

The sustainable production of natural products like this compound is a key goal, moving beyond reliance on extraction from potentially limited or difficult-to-cultivate natural sources mdpi.comnih.gov. Synthetic biology and plant tissue culture offer promising avenues for achieving this. Synthetic biology involves engineering microorganisms (such as bacteria or yeast) or plants to serve as "cell factories" for the biosynthesis of desired compounds mdpi.comnih.govoecd.orgnih.gov. This approach allows for optimization of production processes and potentially higher yields nih.gov. Plant tissue culture, including cell suspension and hairy root cultures, provides a controlled environment for producing plant secondary metabolites and can be scaled up using bioreactors mdpi.commdpi.com. Challenges in developing sustainable production methods for this compound include identifying and transferring the complete and functional biosynthetic pathway into a suitable host organism or optimizing culture conditions for high yield in tissue culture mdpi.comoecd.org. Scaling these methods to commercially viable levels while ensuring affordability also remains a significant hurdle oecd.org. Future research should focus on applying advanced synthetic biology tools and optimizing tissue culture protocols specifically for efficient and sustainable this compound production.

Advanced Mechanistic Studies at the Atomic and Sub-Molecular Level

A thorough understanding of this compound's biological activities necessitates detailed mechanistic studies, extending to the atomic and sub-molecular levels. This involves investigating how this compound interacts with its biological targets, such as proteins or other biomolecules, at a very fine resolution acs.orgunifap.br. Techniques capable of probing these interactions at the molecular scale are crucial stfc.ac.uk. While the specific mechanisms of this compound are not detailed in the provided search results, understanding the molecular basis of its activity is essential for therapeutic development or other applications. Future research should employ advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling to determine the three-dimensional structures of this compound in complex with its targets. Spectroscopic methods and biophysical techniques can provide insights into binding kinetics and thermodynamics. Such studies would elucidate the precise molecular interactions, conformational changes, and signaling events triggered by this compound, providing a foundation for rational design and optimization of this compound-based compounds.

Integration of Multi-Omics Approaches in this compound Research

Integrating data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of complex biological systems labmanager.comarxiv.orgazolifesciences.comresearchgate.netnih.gov. Applying multi-omics to this compound research can provide unprecedented insights into its biosynthesis, regulation, and biological effects. For instance, combining genomic data with transcriptomic and proteomic data from this compound-producing organisms could help identify regulatory elements and enzymes involved in its biosynthesis nih.gov. Metabolomics could reveal precursor molecules and related metabolic pathways. Studying the effects of this compound on biological systems using multi-omics could uncover the range of molecular changes induced, providing a systems-level view of its activity. However, integrating and interpreting the vast volume and heterogeneity of multi-omics data presents significant computational and analytical challenges labmanager.comarxiv.orgazolifesciences.comresearchgate.netnih.gov. Future research should leverage advanced bioinformatics tools, statistical models, and machine learning algorithms to effectively integrate multi-omics datasets in this compound research, facilitating the discovery of novel insights that are not accessible through single-omics approaches azolifesciences.comnih.gov.

Q & A

Q. How to address reviewer critiques about incomplete mechanistic data in this compound studies?

  • Methodological Answer : Acknowledge limitations and propose follow-up experiments (e.g., single-cell RNA-seq for heterogeneity analysis). Provide pilot data or citations supporting feasible extensions. If mechanistic claims exceed data, reframe conclusions as hypotheses. Use rebuttal letters to clarify methodological rigor (e.g., purity checks, statistical methods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.